molecular formula C7H14N2O B8306763 2-Methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane

2-Methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane

Cat. No.: B8306763
M. Wt: 142.20 g/mol
InChI Key: VBTNOBLOBBOURT-UHFFFAOYSA-N
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Description

2-Methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-methyl-4,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazine

InChI

InChI=1S/C7H14N2O/c1-9-5-10-4-6-2-8-3-7(6)9/h6-8H,2-5H2,1H3

InChI Key

VBTNOBLOBBOURT-UHFFFAOYSA-N

Canonical SMILES

CN1COCC2C1CNC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8.1 g (0.1 mol) of 37% strength formaldehyde solution in 20 ml of n-butanol are added dropwise to 13 g (0.101 mol) of 4-hydroxymethyl-3-methylaminopyrrolidine in 100 ml of n-butanol at room temperature. The mixture is stirred at room temperature overnight and concentrated and the residue is distilled.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

9 g (42 mmol) of ethyl 2-methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane-8-carboxylate are heated under reflux with 28 g of Ba(OH)2.8H2O in 280 ml of water overnight. The BaCO3 is filtered off with suction, the filtrate is concentrated and the residue is boiled up with dioxane. The dioxane solution is concentrated and the residue is distilled.
Name
ethyl 2-methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane-8-carboxylate
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

8.1.g (0.1 mol) of 37% strength formaldehyde solution in 20 ml of n-butanol are added dropwise to 13 g (0.101 mol) of 4-hydroxymethyl-3-methylaminopyrrolidine in 100 ml of n-butanol at room temperature. The mixture is stirred at room temperature overnight and concentrated and the residue is distilled.
[Compound]
Name
8.1.g
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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